(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride
CAS No.:
Cat. No.: VC16565241
Molecular Formula: C12H26ClNO3
Molecular Weight: 267.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H26ClNO3 |
|---|---|
| Molecular Weight | 267.79 g/mol |
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H25NO3.ClH/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7;/h8-9H,13H2,1-7H3;1H/t8-,9+;/m1./s1 |
| Standard InChI Key | OCOUBFTWQQJBIH-RJUBDTSPSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
| Canonical SMILES | CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Features
(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate hydrochloride (CAS: 49762-58-5) is a stereospecific amino acid derivative with dual tert-butyl protecting groups. Its molecular formula is C₁₂H₂₆ClNO₃, and it has a molecular weight of 267.79 g/mol . The compound’s structure includes:
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A 2S,3R chiral configuration critical for its biological activity.
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A tert-butyl ester group at the carboxyl terminus.
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A tert-butyl ether group at the β-hydroxy position of the threonine side chain.
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A hydrochloride counterion stabilizing the amino group.
Table 1: Key Chemical Descriptors
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate; hydrochloride | |
| SMILES | CC@HOC(C)(C)C.Cl | |
| InChIKey | OCOUBFTWQQJBIH-RJUBDTSPSA-N | |
| Synonymous Identifiers | H-Thr(tBu)-OtBu·HCl, SCHEMBL2405478 |
Synthesis and Industrial Preparation
The synthesis of this compound involves stereoselective protection of L-threonine derivatives. Two primary methodologies are documented:
Multi-Step Organic Synthesis
A six-step route starting from (4S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid involves:
This method avoids hazardous reagents like diazomethane, enhancing scalability .
Catalytic Industrial Synthesis
A patent-pending method employs ZSM-5-supported silicotungstic acid to catalyze the tert-butylation of L-threonine :
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Reagents: tert-Butyl alcohol or tert-butyl methyl ether.
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Conditions: Stepwise reaction under mild temperatures.
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Outcomes: >80% yield, >99% purity, simplified purification .
Table 2: Synthesis Comparison
Applications in Peptide and Protein Chemistry
Collagen Cross-Link Synthesis
The compound serves as a precursor for pyridinoline (Pyd) and deoxypyridinoline (Dpd), collagen cross-links critical for bone stability . Elevated urinary levels of Pyd/Dpd correlate with osteoporosis, making this derivative valuable for diagnostic reagent synthesis .
Insulin Analog Production
The tert-butyl groups enhance solubility and prevent undesired side reactions during solid-phase peptide synthesis (SPPS). Notably, it is used in human insulin analog production to improve metabolic stability .
Physicochemical and Analytical Data
Stability and Solubility
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Stability: The hydrochloride salt form enhances shelf-life by mitigating hygroscopicity .
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Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to tert-butyl groups .
Spectroscopic Characterization
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